molecular formula C48H44N6O6 B107554 Tritylolmesartan medoxomil CAS No. 144690-92-6

Tritylolmesartan medoxomil

Cat. No.: B107554
CAS No.: 144690-92-6
M. Wt: 800.9 g/mol
InChI Key: IJOPLMOXIPGJIJ-UHFFFAOYSA-N
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Description

Tritylolmesartan medoxomil is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used in the treatment of hypertension. This compound is part of the angiotensin II receptor blocker family, which works by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tritylolmesartan medoxomil involves several stepsThe trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, which is a crucial step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. One method involves the use of inorganic salt solution cooling crystallization, which avoids the use of large amounts of organic solvents and is cost-effective .

Chemical Reactions Analysis

Hydrolysis of Trityl Olmesartan Ethyl Ester

Tritylolmesartan medoxomil is synthesized via hydrolysis of its ethyl ester precursor.

Reagents/Conditions :

  • Base : Lithium hydroxide (1–3 equivalents)

  • Solvent : N,N-dimethylacetamide or acetone/water mixtures

  • Temperature : 40–60°C

  • Time : 24–72 hours

Reaction Outcome :
The ester group is hydrolyzed to form trityl olmesartan salt, a key intermediate. This step achieves >95% conversion efficiency .

Table 1: Hydrolysis Optimization

ParameterRangeOptimal Value
Base Equivalents1–53
Temperature (°C)20–7050
Reaction Time (h)24–7248

Esterification with 4-Chloromethyl-5-Methyl-1,3-Dioxolene-2-One

The trityl olmesartan salt undergoes esterification to form the medoxomil prodrug.

Reagents/Conditions :

  • Reagent : 4-Chloromethyl-5-methyl-1,3-dioxolene-2-one (1.2–2 equivalents)

  • Base : Potassium carbonate or lithium hydroxide (0.5–1.5 equivalents)

  • Solvent : Methyl ethyl ketone or N,N-dimethylacetamide

  • Temperature : 40–60°C

  • Time : 3–8 hours

Reaction Outcome :
The medoxomil moiety is introduced, yielding this compound with 72–94% purity .

Table 2: Esterification Conditions and Yields

ParameterExample 1 Example 3
BaseLithium hydroxidePotassium carbonate
Equivalents1.51.0
Temperature (°C)5050
Time (h)67.5
Yield (%)7294

Deprotection of the Trityl Group

The trityl group is removed under acidic conditions to yield olmesartan medoxomil.

Reagents/Conditions :

  • Acid : Hydrobromic acid (48% w/w)

  • Solvent : Acetone/water (3:1 ratio)

  • Temperature : 0–25°C

  • Time : 2–3 hours

Reaction Outcome :
Triphenylmethanol precipitates, leaving olmesartan medoxomil hydrobromide with >99.8% HPLC purity .

Stability and Degradation Reactions

This compound is prone to hydrolysis under extreme pH or prolonged storage:

  • Acidic Hydrolysis : Breaks the ester bond, regenerating olmesartan.

  • Oxidative Degradation : The trityl group oxidizes to trityl alcohol derivatives in the presence of peroxides.

Table 3: Degradation Pathways

PathwayConditionsMajor Product
Acidic HydrolysisHCl (1M), 60°COlmesartan
Alkaline HydrolysisNaOH (1M), 60°COlmesartan
OxidationH₂O₂, 40°CTrityl alcohol

Key Findings

  • One-Pot Synthesis Efficiency : The integration of hydrolysis and esterification steps in a single solvent system reduces intermediate isolation, improving yield (72–94%) .

  • Purification Criticality : Recrystallization from acetone/water mixtures enhances final purity to >99.8% .

  • Stability Limitations : The compound degrades rapidly under strongly acidic/alkaline conditions, necessitating pH-controlled storage.

These reactions underscore the compound’s synthetic versatility while highlighting stability challenges critical for pharmaceutical formulation.

Scientific Research Applications

Antihypertensive Properties

Tritylolmesartan medoxomil functions as a prodrug, which is converted into the active form olmesartan upon administration. This conversion enhances its bioavailability and therapeutic efficacy in managing hypertension. Studies have shown that olmesartan effectively lowers blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels .

Drug-Induced Enteropathy

While generally well-tolerated, olmesartan has been associated with a rare side effect known as olmesartan-induced enteropathy. This condition can lead to chronic diarrhea and significant weight loss. Understanding the mechanisms behind this adverse effect is crucial for improving patient outcomes and guiding clinical practices . Case studies highlight the variability in presentation and histological findings, indicating a need for further research into the specific pathways involved .

Synthesis and Industrial Applications

Due to its favorable properties, TOM can be utilized in various pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to improve solubility and stability makes it an attractive candidate for developing new antihypertensive therapies.

Case Studies and Research Findings

Several case studies have documented the efficacy and challenges associated with the use of olmesartan medoxomil, which can be extrapolated to understand this compound's potential applications:

  • Case Study on Olmesartan-Induced Enteropathy : A patient developed enteropathy after prolonged use of olmesartan, highlighting the need for careful monitoring of gastrointestinal symptoms in patients receiving this medication .
  • Synthesis Optimization : Research has demonstrated improved synthesis methods that yield higher purity products suitable for clinical use, emphasizing the importance of efficient production techniques in pharmaceutical development .

Mechanism of Action

Tritylolmesartan medoxomil itself does not have a direct mechanism of action but serves as a precursor to olmesartan medoxomil. Olmesartan medoxomil works by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased sodium excretion, ultimately lowering blood pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. Its structural characteristics, particularly the attachment of the trityl group to the N-2 nitrogen atom of the tetrazole ring, distinguish it from other intermediates in the synthesis of sartans .

Biological Activity

Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. The biological activity of this compound is closely linked to its mechanism of action, pharmacokinetics, and potential side effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is crucial for managing hypertension and related cardiovascular conditions.

Synthesis and Structural Analysis

The synthesis of this compound involves several key steps:

  • Preparation of Intermediates : The compound is synthesized through a one-pot process that includes hydrolysis and alkylation reactions. The structural confirmation is achieved using spectroscopic methods such as NMR and IR spectroscopy, which help in identifying the regioisomers present in the compound .
  • Regioisomeric Forms : Research indicates that this compound predominantly exists as N-2-trityl regioisomers, which has implications for its biological activity and pharmacological properties .

Pharmacokinetics

This compound is a prodrug that undergoes hydrolysis in the gastrointestinal tract to yield olmesartan. The bioavailability and pharmacokinetic profile are influenced by factors such as solubility and absorption rates. Studies have shown that the solubility of trityl derivatives can significantly affect their efficacy .

Clinical Efficacy

Case Studies : Clinical studies have demonstrated the efficacy of olmesartan medoxomil in reducing systolic blood pressure (SBP). For instance, in the TRINITY study, patients treated with a combination of olmesartan medoxomil, amlodipine, and hydrochlorothiazide exhibited significant reductions in SBP compared to those on dual therapies .

Table 1: Efficacy Results from TRINITY Study

Treatment GroupReduction in SBP (%)% Achieving BP Target <140 mmHg
Triple Combination37.173.6
Dual Combination (average)27.5 - 30.041.1 - 58.8

Adverse Effects

Despite its benefits, this compound has been associated with adverse effects, particularly gastrointestinal complications such as sprue-like enteropathy. This condition manifests as chronic diarrhea and significant weight loss, often requiring discontinuation of the drug for symptom resolution .

Table 2: Case Reports on Olmesartan-Induced Enteropathy

Study ReferenceNumber of CasesSymptoms ObservedOutcome After Discontinuation
Mayo Clinic Case Series22Diarrhea, Weight LossClinical Improvement
FAERS Report23Villous AtrophySymptomatic Resolution

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Tritylolmesartan medoxomil, and how are intermediates characterized during API synthesis?

this compound is synthesized as a key intermediate in the production of olmesartan medoxomil, a prodrug for the angiotensin II receptor antagonist olmesartan. The synthesis involves multi-step organic reactions, including tritylation to protect functional groups and subsequent hydrolysis. Critical characterization techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To monitor purity and quantify intermediates during synthesis .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For structural confirmation by comparing spectra to reference standards .
  • Voltammetric Analysis : Validated square-wave voltammetry at pH 6.5 phosphate buffer enables sensitive quantification (detection limit: 0.50 µg/mL) without interference from excipients .

Q. Which analytical methods are validated for stability testing of this compound in bulk drug substances?

Stability-indicating methods must resolve degradation products and process-related impurities. Key approaches include:

  • HPLC with System Suitability Testing : USP-compliant methods ensure resolution ≥5 between olmesartan medoxomil and its related compounds (e.g., related compound A) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects metal impurities (e.g., heavy metals) per USP guidelines .
  • Forced Degradation Studies : Acid/alkali hydrolysis, oxidation, and photolysis are used to validate method robustness under stressed conditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to enhance yield and reduce impurities?

Response Surface Methodology (RSM) and factorial designs are critical for process optimization:

  • 32-Factorial Design : Used in formulation studies to evaluate variables like reaction time, temperature, and catalyst concentration. Dependent variables (e.g., yield, impurity levels) are modeled using polynomial equations to identify optimal conditions .
  • Quality by Design (QbD) : Incorporates risk assessment and design space exploration to ensure robustness. For example, HPLC method development using QbD principles improves sensitivity and reproducibility .

Q. What in silico strategies predict the binding affinity of metabolites derived from this compound to target receptors?

Molecular docking tools like AutoDock Vina (via PyRx) simulate interactions between olmesartan (the active metabolite) and angiotensin II receptor subtypes. Key steps include:

  • Protein Preparation : Retrieve AT1 receptor structures (PDB ID) and optimize hydrogen bonding.
  • Ligand Docking : Assess binding energy (ΔG) and root-mean-square deviation (RMSD) to compare affinity with other ARBs (e.g., azilsartan) .
  • Validation : Cross-reference docking results with in vitro binding assays to resolve discrepancies .

Q. How should researchers address contradictions in pharmacokinetic data between preclinical and clinical studies of prodrugs like this compound?

  • Population Pharmacokinetic Modeling : Stratify data by covariates (e.g., age, renal function) to identify outliers. For example, olmesartan medoxomil’s bioavailability (26%) varies due to BCS class II properties, requiring nonlinear mixed-effects modeling .
  • Comparative Efficacy Trials : Use randomized, double-blind designs (e.g., olmesartan vs. candesartan) with ambulatory blood pressure monitoring (ABPM) to assess 24-hour efficacy. Adjust for covariates via analysis of covariance (ANCOVA) .

Q. Methodological Tables

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationParametersReference
HPLCPurity assessment, impurity profilingColumn: C18; Mobile phase: Acetonitrile-phosphate buffer
Square-Wave VoltammetryQuantification in formulationspH 6.5 phosphate buffer; LOD: 0.50 µg/mL
FTIRStructural confirmationKBr dispersion; spectral match to USP standard

Table 2: Experimental Design for Synthesis Optimization

VariableRange StudiedImpact on Yield/PurityOptimal Value
Reaction Time4–12 hours↑ Time → ↑ Impurity B8 hours
Catalyst Loading0.5–2.0 mol%Nonlinear correlation1.2 mol%
Temperature60–100°C↑ Temp → ↑ Degradation80°C

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOPLMOXIPGJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162785
Record name Tritylolmesartan medoxomil
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Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144690-92-6
Record name Tritylolmesartan medoxomil
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Record name Tritylolmesartan medoxomil
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Record name Tritylolmesartan medoxomil
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Record name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate
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Record name TRITYLOLMESARTAN MEDOXOMIL
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Synthesis routes and methods I

Procedure details

A suspension of 0.97 g of potassium carbonate in 100 ml of N,N-dimethylacetamide was warmed at 60° C., and then a solution of 1.14 g of (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (prepared as described in Preparation 31) and 2.35 g of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in 50 ml of N,N-dimethylacetamide was added dropwise to the warm suspension, whilst stirring. The reaction mixture was stirred at 60° C. for 3.5 hours, and it was then diluted with ethyl acetate. The ethyl acetate layer was separated, washed with water and dried over anhydrous magnesium sulfate, and then the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 1:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 1.4 g of the title compound as an amorphous solid. This product was crystallized from diisopropyl ether, to give pure title compound, melting at 98°-99° C. (with decomposition).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylic acid dehydrate (100 g) was suspended in acetone (1 L) & heated to reflux; the solution obtained was added to suspension of potassium carbonate (15 g), potassium iodide (6 g) & 4-chloromethyl-5-methyl-1,3-dioxol-2-one (35 g) in acetone (500 mL) at reflux temperature. Reaction mass was refluxed for 2-6 hrs. After competition of reaction, the reaction mass was filtered & the acetone was distilled from combined mother liquor. The residue obtained was dissolved in toluene (1 L) toluene layer was washed with brine (3×250 mL). Toluene was removed under reduced pressure & residue thus obtained was recrystallized from methanol to give trityl Olmesartan
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-(1-Hydroxy-1-methylethyl)-2-Propyl-1H-imidazole-5-carboxylic acid ethyl ester (100 g), N-(triphenylmethyl)-5 (4′-bromomethylbiphenyl-2-yl)tetrazole (250 g), potassium carbonate (170 g) & tetra butyl ammonium bromide (15 g) in acetone (2.5 L) were refluxed for 15 hours. The reaction mass was cooled & filtered to remove the salts. Salts were washed with acetone (300 ml). Acetone from combine the filtrate & washings was distilled. The residue obtained was refluxed with acetonitrile (500 ml). The reaction mass was cooled, filtered & solid after filtration was dissolved in Isopropyl alcohol (1500 ml). Separately prepared solution of potassium hydroxide (180 g) in IPA (2.0 L) was added to above solution at room temperature. Reaction was stirred for 3 hrs at 30-40° C. Isopropyl alcohol was distilled under reduced pressure. Brine (1.0 L) & ethyl acetate (2.0 L) was added to the residue. After layer separation aqueous layer was extracted with ethyl acetate (3×1000 ml). Combined ethyl acetate layer was washed with sodium bicarbonate solution (2×2.0 L) & dried (Na2SO4). Ethyl acetate was distilled completely under reduced pressure. Acetone (4.0 L) was added to the residue & heated to reflux; the solution obtained was added to suspension of potassium carbonate (50 g), potassium iodide (15 g) & 4-chloromethyl-5-methyl-1,3-dioxol-2-one (75 g) in acetone (1500 ml) at reflux temperature. Reaction mass was refluxed for 2-6 hrs. After competition of reaction, the reaction mass was filtered & the acetone was distilled from combined mother liquor. The residue obtained was dissolved in toluene (2.5 L) toluene layer was washed with brine (3×750 ml) Toluene was removed under reduced pressure. Methanol (1.5 L) was added to the residue and stirred at 35° C. for 2 hr. Reaction mass was cooled to 0° C., filtered, washed with (2×500 ml) chilled methanol & dried to get pure Trityl Olmesartan Medoxomil (200 g)
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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